![molecular formula C20H14S B14641042 3-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene CAS No. 55969-61-4](/img/structure/B14641042.png)
3-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a naphthalene moiety attached to a benzothiophene ring via an ethenyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene and benzothiophene as the primary starting materials.
Formation of Ethenyl Linkage: The naphthalene is functionalized to introduce an ethenyl group, often through a Heck reaction or a Wittig reaction.
Coupling Reaction: The functionalized naphthalene is then coupled with benzothiophene under specific conditions, such as the presence of a palladium catalyst and a suitable base, to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the ethenyl group to an ethyl group.
Substitution: Electrophilic substitution reactions are common, where the aromatic rings can be functionalized using reagents like halogens or sulfonic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, sulfonic acids.
Major Products:
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Derivatives: Products with saturated carbon chains.
Substituted Derivatives: Products with various functional groups attached to the aromatic rings.
Wissenschaftliche Forschungsanwendungen
3-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 3-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
2-Vinylnaphthalene: Shares the naphthalene moiety but differs in the linkage and additional functional groups.
1-(Naphthalen-2-yl)ethan-1-one: Similar naphthalene structure but with a ketone functional group.
2-(Naphthalen-1-yl)ethane-1-thiol: Contains a thiol group instead of the ethenyl linkage.
Uniqueness: 3-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene is unique due to its specific ethenyl linkage between the naphthalene and benzothiophene rings, which imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
55969-61-4 |
|---|---|
Molekularformel |
C20H14S |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
3-(2-naphthalen-2-ylethenyl)-1-benzothiophene |
InChI |
InChI=1S/C20H14S/c1-2-6-17-13-15(9-11-16(17)5-1)10-12-18-14-21-20-8-4-3-7-19(18)20/h1-14H |
InChI-Schlüssel |
JIHRBHFTONFJTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C=CC3=CSC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


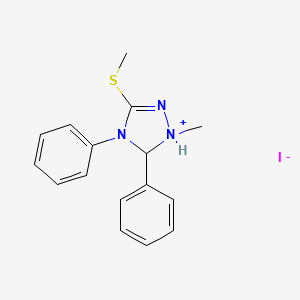
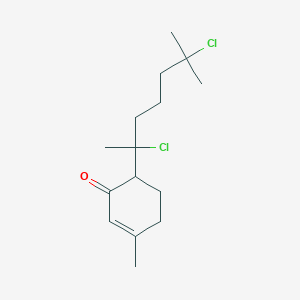
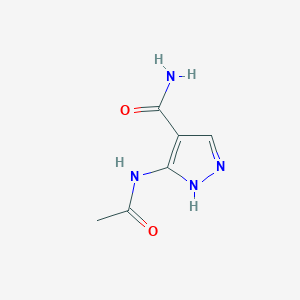
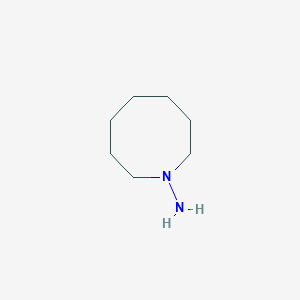
![Bicyclo[5.1.1]non-1-ene](/img/structure/B14640983.png)
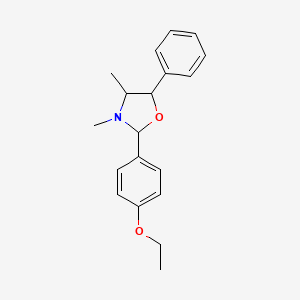
![N-{[Ethoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14641000.png)
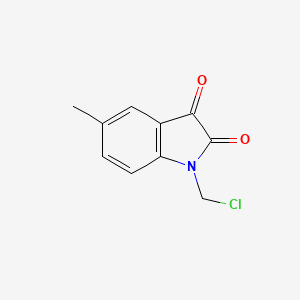
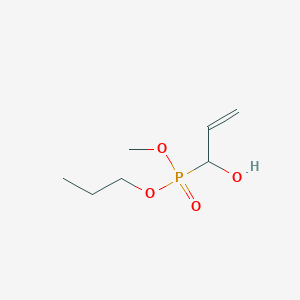
![2-Methyl-3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole](/img/structure/B14641029.png)
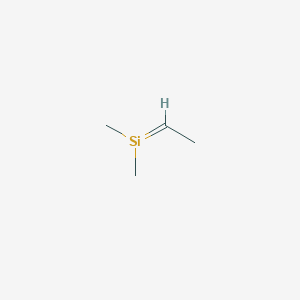

![2,2,3,3,7,7-Hexamethyl-1-oxaspiro[3.4]oct-5-ene](/img/structure/B14641061.png)

